molecular formula C12H16O B14329876 {[(Pent-3-en-1-yl)oxy]methyl}benzene CAS No. 98689-66-8

{[(Pent-3-en-1-yl)oxy]methyl}benzene

Cat. No.: B14329876
CAS No.: 98689-66-8
M. Wt: 176.25 g/mol
InChI Key: PQJXGJWVTQHJNA-UHFFFAOYSA-N
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Description

{[(Pent-3-en-1-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a pent-3-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Pent-3-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with pent-3-en-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pent-3-en-1-ol attacks the benzyl chloride, resulting in the formation of the desired ether compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Pent-3-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alkane derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

{[(Pent-3-en-1-yl)oxy]methyl}benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[(Pent-3-en-1-yl)oxy]methyl}benzene exerts its effects involves interactions with specific molecular targets. The benzene ring can participate in π-π interactions, while the pent-3-en-1-yloxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but with a hydroxyl group instead of the pent-3-en-1-yloxy group.

    Benzyl chloride: Similar structure but with a chlorine atom instead of the pent-3-en-1-yloxy group.

    Phenethyl alcohol: Similar structure but with an ethyl group instead of the pent-3-en-1-yloxy group.

Uniqueness

{[(Pent-3-en-1-yl)oxy]methyl}benzene is unique due to the presence of the pent-3-en-1-yloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in its simpler analogs.

Properties

CAS No.

98689-66-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

pent-3-enoxymethylbenzene

InChI

InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2-6,8-9H,7,10-11H2,1H3

InChI Key

PQJXGJWVTQHJNA-UHFFFAOYSA-N

Canonical SMILES

CC=CCCOCC1=CC=CC=C1

Origin of Product

United States

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